molecular formula C7H14FNO B1405966 (R)-1-(3-Fluoropropyl)pyrrolidin-3-ol CAS No. 1568029-01-5

(R)-1-(3-Fluoropropyl)pyrrolidin-3-ol

Cat. No. B1405966
M. Wt: 147.19 g/mol
InChI Key: FQSJNYSAZLPSBQ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(3-Fluoropropyl)pyrrolidin-3-ol, also known as FPPP, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of pyrrolidine and is structurally similar to cathinone and methcathinone. FPPP has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including derivatives like pyrrolizines and prolinol, are extensively utilized in medicinal chemistry for the treatment of various human diseases. The interest in this scaffold stems from its ability to explore pharmacophore space due to sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. Pyrrolidine derivatives have shown target selectivity and a diverse biological profile influenced by the spatial orientation of substituents and stereoisomerism (Li Petri et al., 2021).

Pyrrolizidine Alkaloid Biosynthesis and Diversity

Pyrrolizidine alkaloids, particularly in the Senecioneae tribe, form a defense mechanism against herbivores. The biosynthesis pathway of these compounds, including the role of homospermidine synthase, shows significant conservation yet allows for a vast diversity of alkaloid profiles. This diversity underscores the potential of pyrrolizidine alkaloids in drug development and the importance of understanding their biosynthetic pathways (Langel et al., 2011).

Matrix Metalloproteinase Inhibitors Based on Pyrrolidine Scaffold

Pyrrolidine scaffolds have been developed as matrix metalloproteinase (MMP) inhibitors, which are critical in treating neoplastic, rheumatic, and cardiovascular diseases. These inhibitors, including sulfonamide pyrrolidine derivatives and proline-containing peptidomimetics, exhibit low nanomolar activity against certain MMP subclasses, demonstrating the pyrrolidine ring's utility in designing potent MMP inhibitors (Cheng et al., 2008).

Metallation of π-Deficient Heteroaromatic Compounds

The study of metallation of π-deficient heterocyclic compounds, such as pyrrolizidine derivatives, reveals how metals influence the electronic systems of biologically important molecules. Understanding these interactions can aid in designing molecules with specific reactivities and stabilities, relevant for therapeutic applications (Marsais & Quéguiner, 1983).

properties

IUPAC Name

(3R)-1-(3-fluoropropyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSJNYSAZLPSBQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-Fluoropropyl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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